molecular formula C11H17NO3 B3005652 Ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate CAS No. 2116075-54-6

Ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate

Cat. No. B3005652
M. Wt: 211.261
InChI Key: XLDOXHSXKHEZDO-UHFFFAOYSA-N
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Description

Ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate is a compound that falls within the category of organic chemistry, specifically in the realm of heterocyclic compounds and esters. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These insights can be extrapolated to hypothesize about the characteristics of Ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors and building up the desired molecular complexity through various chemical transformations. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, indicating a method that could potentially be adapted for the synthesis of Ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate . Similarly, the synthesis of substituted ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives through nucleophilic substitution reactions suggests a possible synthetic route for the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods and, in some cases, X-ray crystallography. For example, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was determined, providing insights into the conformation and intramolecular interactions that could be present in Ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate .

Chemical Reactions Analysis

The chemical reactivity of similar compounds can shed light on the potential reactions that Ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate might undergo. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used in selective cyclocondensation reactions, suggesting that the target compound may also participate in similar cycloaddition reactions . Additionally, the reductive cyclization of ethyl 2-nitro-5-oxo-3,5-diarylpentanoates to form pyrrole derivatives indicates a potential reaction pathway for the cyclization of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to Ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate, such as solubility, melting point, and stability, can be inferred from the properties of the compounds discussed in the papers. For example, the evaluation of antimalarial, antimycobacterium, and cytotoxic activities of certain derivatives provides a basis for predicting the biological activity of the target compound . The antioxidant activity of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives also suggests potential pharmacological properties .

Scientific Research Applications

Synthesis Applications

  • Selective Cyclocondensation : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, undergoes selective cyclocondensation with 1,3-dicarbonyl compounds, leading to derivatives like ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates (Lebedˈ et al., 2012).

  • Crystal Structure Studies : Ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate analogs have been synthesized and characterized using spectroscopy and X-ray diffraction, aiding in understanding molecular structures and interactions (Acar et al., 2017).

  • Synthesis of Pharmacologically Active Compounds : Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates were synthesized and showed promising antiradical and anti-inflammatory activities, demonstrating the potential of related compounds in pharmacological research (Zykova et al., 2016).

  • Pyrrole Derivative Synthesis : The synthesis of pyrrole derivatives, an important chemical class, has been facilitated by reactions involving ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds (Dawadi & Lugtenburg, 2011).

  • Phosphine-Catalyzed Annulation : The phosphine-catalyzed [4 + 2] annulation process using ethyl 2-methyl-2,3-butadienoate, which is structurally similar to ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate, has been studied, expanding the scope of synthetic organic chemistry (Zhu et al., 2003).

Antimalarial and Antimycobacterium Activities

  • Antimalarial Research : Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, structurally related to ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate, were prepared and evaluated for their in vitro activity against P. falciparum, a malaria-causing organism (Ningsanont et al., 2003).

properties

IUPAC Name

ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-15-10(14)11(8-4-3-5-8)6-9(13)12-7-11/h8H,2-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDOXHSXKHEZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=O)NC1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate

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